molecular formula C11H20O4 B050534 2,2,6,6-Tetramethylpimelic Acid CAS No. 2941-45-9

2,2,6,6-Tetramethylpimelic Acid

Cat. No. B050534
CAS RN: 2941-45-9
M. Wt: 216.27 g/mol
InChI Key: CKUJONFLPBQEKM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to 2,2,6,6-Tetramethylpimelic acid often involves complex chemical reactions, including solid-phase synthesis techniques. For example, the incorporation of 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid (TOAC) into peptides demonstrates the intricacies involved in synthesizing tetrasubstituted amino acids and their derivatives, utilizing Fmoc chemistry and solid-phase synthesis (Martin et al., 2001).

Molecular Structure Analysis

Molecular structure analysis of related compounds reveals detailed insights into their configuration and stereochemistry. For instance, the crystal structure determination of stereoisomers of trimethylpimelic acids provides valuable information on their crystalline arrangement and chirality, which can be instrumental in understanding the molecular structure of 2,2,6,6-Tetramethylpimelic acid analogs (Brufani & Fedeli, 1971).

Chemical Reactions and Properties

Chemical reactions involving similar compounds, such as the oxidative coupling of tetrahydroxy biindolyls, offer insights into the reactivity and potential chemical behaviors of 2,2,6,6-Tetramethylpimelic acid. These studies explore how specific conditions and reactants lead to complex polymerization processes, providing a framework for understanding similar reactions (Panzella et al., 2007).

Physical Properties Analysis

The investigation of physical properties, such as crystal structure and hydrogen bonding, in compounds related to 2,2,6,6-Tetramethylpimelic acid, helps in understanding their solid-state characteristics. For example, the study of bis(carboxyethyl)pimelic acid reveals how molecules assemble into diamond-like networks through hydrogen bonding, illustrating the compound's potential for forming specific crystalline structures (Ermer et al., 2003).

Chemical Properties Analysis

Chemical properties, such as reactivity towards specific types of reactions, can be gleaned from studies on related compounds. The synthesis and pharmacological activity investigations provide insights into how molecular modifications affect the compound's reactivity and potential applications in various fields (Dawson et al., 1983).

Scientific Research Applications

  • Antibacterial Agents and Diaminopimelic Acid Biosynthesis : A study found that di- or tripeptide derivatives containing L-2-aminopimelic acid, an analogue of 2,2,6,6-Tetramethylpimelic Acid, exhibited antibacterial activity against Gram-negative organisms. These peptides inhibit diaminopimelic acid production in bacterial cells, a critical component of their cell wall peptidoglycan (Berges et al., 1986).

  • Material Science and Biochemistry Applications : A variant of 2,2,6,6-Tetramethylpimelic Acid, namely 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, has been demonstrated to be an effective β-turn and 310/α-helix inducer in peptides. This compound also serves as a rigid electron spin resonance probe and fluorescence quencher, making it valuable in material science and biochemistry (Toniolo et al., 1998).

  • Electrochemical Analysis : 2,2,6,6-Tetramethylpimelic Acid derivatives have been used in developing modified electrodes for the selective determination of tetracycline in human urine samples, showcasing its potential in electrochemical analysis (Kesavan et al., 2017).

  • Study of Chemical and Structural Disorder in Eumelanins : Research has utilized 2,2,6,6-Tetramethylpimelic Acid derivatives to study the electronic and structural properties of eumelanin precursors. This contributes to understanding the physics, chemistry, and biological function of melanins (Tran et al., 2005).

  • Coordination Polymers and Crystal Architecture : Studies have explored the use of 2,2,6,6-Tetramethylpimelic Acid in the synthesis and characterization of microporous coordination polymers with rare earth metals, highlighting its role in affecting crystal architecture and porosity (Dimos et al., 2000).

  • Oxidation of Primary Alcohols to Aldehydes : Research has shown that 2,2,6,6-Tetramethylpimelic Acid can catalyze the oxidation of primary alcohols to aldehydes, indicating its potential in organic synthesis (Einhorn et al., 1996).

  • Solid-phase Synthesis of Peptides : The compound has been used in the solid-phase synthesis of peptides, demonstrating its utility in peptide research and synthesis (Martin et al., 2001).

  • Supercapacitor Applications : In the field of energy storage, studies have used derivatives of 2,2,6,6-Tetramethylpimelic Acid for developing melanin-based flexible supercapacitors, highlighting its potential in bioelectronics (Kumar et al., 2016).

properties

IUPAC Name

2,2,6,6-tetramethylheptanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O4/c1-10(2,8(12)13)6-5-7-11(3,4)9(14)15/h5-7H2,1-4H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKUJONFLPBQEKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCC(C)(C)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30369773
Record name 2,2,6,6-Tetramethylpimelic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,6,6-Tetramethylpimelic Acid

CAS RN

2941-45-9
Record name 2,2,6,6-Tetramethylpimelic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
CJ Hardiman, RD Archer - Macromolecules, 1987 - ACS Publications
A series of polymericbis (carboxylato) dioxour anium (VI) species have been synthesized via an equilibrium-controlled solution reactionwhere bis (acetato) dioxour anium (VI) dihydrate …
Number of citations: 9 pubs.acs.org
SS Kulp - 1957 - search.proquest.com
THE REACTIONS AND TAUTOMERISM OP SOME CYCLOPENTANONE DERIVATIVES by STUART S. KULP A Dissertation Presented to the Graduate Pacu Page 1 THE REACTIONS …
Number of citations: 0 search.proquest.com
SS Kulp, VB Fish, NR Easton - Canadian Journal of Chemistry, 1965 - cdnsciencepub.com
The synthesis of a series of 2,2-disubstituted-5-cyanocyclopentanones by hydrolysis of the precursor 3,3-disubstituted-2-amino-1-cyanocyclopentenes (2,2-disubstituted-5-…
Number of citations: 14 cdnsciencepub.com
PR Sundararajan - Macromolecules, 1987 - ACS Publications
The helical parameters corresponding to the various skeletal conformations of the bisphenol A polycarbonate chain have been calculated. Combining these results with the …
Number of citations: 33 pubs.acs.org

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